[4-(Piperidin-1-ylmethyl)phenyl]methanol [4-(Piperidin-1-ylmethyl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 91271-62-4
VCID: VC2511018
InChI: InChI=1S/C13H19NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2
SMILES: C1CCN(CC1)CC2=CC=C(C=C2)CO
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol

[4-(Piperidin-1-ylmethyl)phenyl]methanol

CAS No.: 91271-62-4

Cat. No.: VC2511018

Molecular Formula: C13H19NO

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

[4-(Piperidin-1-ylmethyl)phenyl]methanol - 91271-62-4

Specification

CAS No. 91271-62-4
Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
IUPAC Name [4-(piperidin-1-ylmethyl)phenyl]methanol
Standard InChI InChI=1S/C13H19NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2
Standard InChI Key SQWKPHFBCVNPGU-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC=C(C=C2)CO
Canonical SMILES C1CCN(CC1)CC2=CC=C(C=C2)CO

Introduction

Chemical Identity and Structure

[4-(Piperidin-1-ylmethyl)phenyl]methanol is characterized by its distinct molecular structure consisting of a phenyl ring substituted with both a hydroxymethyl group and a piperidinylmethyl group. This arrangement gives the compound unique chemical properties that make it valuable for various chemical applications.

Basic Identification Information

The compound is identified through various systematic nomenclature systems and identifiers, as detailed in Table 1.

Table 1: Chemical Identifiers of [4-(Piperidin-1-ylmethyl)phenyl]methanol

ParameterValue
IUPAC Name[4-(piperidin-1-ylmethyl)phenyl]methanol
CAS Registry Number91271-62-4
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
PubChem CID7162041
InChIInChI=1S/C13H19NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2
InChIKeySQWKPHFBCVNPGU-UHFFFAOYSA-N
SMILESC1CCN(CC1)CC2=CC=C(C=C2)CO

The compound is registered in various chemical databases with several synonyms, including:

  • 4-piperidin-1-ylmethyl phenyl methanol

  • Benzenemethanol, 4-(1-piperidinylmethyl)-

  • {4-[(piperidin-1-yl)methyl]phenyl}methanol

  • 4-[(Piperidin-1-yl)methyl]benzyl alcohol

Structural Features

The chemical structure of [4-(Piperidin-1-ylmethyl)phenyl]methanol consists of three key components:

  • A para-substituted phenyl ring

  • A hydroxymethyl group (-CH2OH) at the para position

  • A piperidinylmethyl group (-CH2-N-piperidine) at the para position

This structure presents several reactive sites, including the hydroxyl group that can participate in hydrogen bonding and undergo various reactions typical of primary alcohols. The nitrogen in the piperidine ring acts as a basic center, capable of accepting protons and participating in coordination chemistry .

Physical and Chemical Properties

Understanding the physical and chemical properties of [4-(Piperidin-1-ylmethyl)phenyl]methanol is essential for its proper handling, storage, and application in various contexts.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics as detailed in Table 2.

Table 2: Physical Properties of [4-(Piperidin-1-ylmethyl)phenyl]methanol

PropertyValue
Physical StateSolid
Density1.1±0.1 g/cm³
Boiling Point325.7±22.0 °C at 760 mmHg
Flash Point152.1±21.0 °C
Vapor Pressure0.0±0.7 mmHg at 25°C
Polarizability24.7±0.5 10⁻²⁴cm³

These physical properties indicate that [4-(Piperidin-1-ylmethyl)phenyl]methanol has low volatility at room temperature and standard pressure conditions .

Chemical Reactivity

The chemical reactivity of [4-(Piperidin-1-ylmethyl)phenyl]methanol is primarily determined by its functional groups:

  • The primary alcohol group (-CH2OH) can undergo oxidation to form an aldehyde or carboxylic acid. It can also participate in esterification reactions with carboxylic acids or their derivatives.

  • The piperidine nitrogen provides a basic site capable of forming salts with acids and participating in nucleophilic reactions. The tertiary amine functionality makes it a potential ligand for coordination with metal ions.

  • The benzyl position is relatively activated toward electrophilic substitution reactions due to the electron-donating effect of the piperidine substituent .

Synthesis Methods

Several synthetic routes can be employed to produce [4-(Piperidin-1-ylmethyl)phenyl]methanol, with varying levels of efficiency and yield.

From 4-(Bromomethyl)benzaldehyde

While the search results don't directly describe the synthesis of [4-(Piperidin-1-ylmethyl)phenyl]methanol, they do provide information about the synthesis of a related compound, 4-(piperidin-1-ylmethyl)benzaldehyde, which can be reduced to obtain the target compound:

  • Reaction of piperidine with 4-(bromomethyl)benzaldehyde in the presence of potassium carbonate in acetone

  • Reduction of the resulting 4-(piperidin-1-ylmethyl)benzaldehyde using an appropriate reducing agent (such as sodium borohydride or lithium aluminum hydride) to yield [4-(piperidin-1-ylmethyl)phenyl]methanol

From 4-(Hydroxymethyl)benzaldehyde

Another potential synthetic route involves:

  • Protection of the hydroxyl group in 4-(hydroxymethyl)benzaldehyde

  • Reductive amination with piperidine

  • Deprotection of the hydroxyl group

This method offers an alternative approach that might be preferable in certain circumstances, depending on the availability of starting materials and specific reaction conditions required .

Applications and Research Significance

[4-(Piperidin-1-ylmethyl)phenyl]methanol has several potential applications based on its structural characteristics and the properties of similar compounds.

Synthetic Intermediate

The compound serves as a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of more complex molecules with potential biological activity. The presence of both hydroxyl and tertiary amine functional groups provides versatile handles for further chemical modifications .

Material Science Applications

Compounds with similar structures to [4-(Piperidin-1-ylmethyl)phenyl]methanol have been investigated for applications in material science, particularly as components in specialized formulations or as intermediates in the synthesis of materials with specific properties .

Analytical Characterization

Various analytical techniques can be employed to characterize and confirm the identity and purity of [4-(Piperidin-1-ylmethyl)phenyl]methanol.

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